molecular formula C10H12FNOS B3160901 2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine CAS No. 866155-27-3

2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine

Cat. No.: B3160901
CAS No.: 866155-27-3
M. Wt: 213.27 g/mol
InChI Key: ZQBBRHDXJIZLDR-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine is a synthetic organic compound that contains a thiazolidine ring and a fluorophenoxy side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine typically involves the reaction of 3-fluorophenol with a thiazolidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of the thiazolidine derivative.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone, while reduction could produce a thiazolidine derivative with a reduced side chain.

Scientific Research Applications

2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound’s fluorophenoxy side chain allows it to interact with various enzymes and receptors, potentially modulating their activity. The thiazolidine ring may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Fluorophenoxy)methyl]benzaldehyde
  • 2-[(3-Fluorophenoxy)methyl]benzoic Acid
  • 2-((3-Fluorophenoxy)methyl)thiazolidine

Uniqueness

2-[(3-Fluorophenoxy)methyl]-1,3-thiazolidine is unique due to its specific combination of a thiazolidine ring and a fluorophenoxy side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3-fluorophenoxy)methyl]-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNOS/c11-8-2-1-3-9(6-8)13-7-10-12-4-5-14-10/h1-3,6,10,12H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBBRHDXJIZLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)COC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281018
Record name 2-[(3-Fluorophenoxy)methyl]thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866155-27-3
Record name 2-[(3-Fluorophenoxy)methyl]thiazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866155-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Fluorophenoxy)methyl]thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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